8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline 8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 901265-16-5
VCID: VC6142387
InChI: InChI=1S/C25H20N4O2/c1-3-17-9-12-23-21(13-17)25-22(15-26-23)24(18-10-7-16(2)8-11-18)27-28(25)19-5-4-6-20(14-19)29(30)31/h4-15H,3H2,1-2H3
SMILES: CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)C
Molecular Formula: C25H20N4O2
Molecular Weight: 408.461

8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

CAS No.: 901265-16-5

Cat. No.: VC6142387

Molecular Formula: C25H20N4O2

Molecular Weight: 408.461

* For research use only. Not for human or veterinary use.

8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline - 901265-16-5

Specification

CAS No. 901265-16-5
Molecular Formula C25H20N4O2
Molecular Weight 408.461
IUPAC Name 8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C25H20N4O2/c1-3-17-9-12-23-21(13-17)25-22(15-26-23)24(18-10-7-16(2)8-11-18)27-28(25)19-5-4-6-20(14-19)29(30)31/h4-15H,3H2,1-2H3
Standard InChI Key INIIBANTWJWARC-UHFFFAOYSA-N
SMILES CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)C

Introduction

Structural Features and Nomenclature

The molecular architecture of 8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline derives from the fusion of a pyrazole ring (positions 1–3) with a quinoline system (positions 4–9), forming a bicyclic framework (Figure 1). Key structural attributes include:

  • Position 8: An ethyl group (-CH₂CH₃) introduces alkyl hydrophobicity, potentially enhancing membrane permeability.

  • Position 3: A 4-methylphenyl substituent (tolyl group) contributes aromatic bulk and modulates electronic effects via methyl para-substitution.

  • Position 1: A 3-nitrophenyl group introduces strong electron-withdrawing character, influencing reactivity and intermolecular interactions.

The "1H" designation indicates that the pyrazole nitrogen at position 2 remains unsubstituted, preserving the tautomeric equilibrium typical of pyrazoloquinolines .

Synthetic Methodologies

Electrosynthesis of Pyrazolo[4,3-c]quinoline Core

Electrochemical methods offer a green pathway for constructing the pyrazolo[4,3-c]quinoline scaffold. Alajmi and Youssef (2021) demonstrated that linear hydrazones, such as 7-chloro-4-quinolinylhydrazones, undergo dehydrogenative cyclization in an undivided cell using a platinum working electrode (2.5 V) and graphite cathode . For the target compound, a hypothetical route could involve:

  • Hydrazone Formation: Condensation of 7-chloro-4-hydrazinoquinoline with 3-nitrobenzaldehyde to form the linear hydrazone intermediate.

  • Electrochemical Cyclization: Application of 2.5 V potential in aqueous ethanol to induce cyclization, yielding the pyrazoloquinoline core.

  • Functionalization: Sequential alkylation (ethylation at C8) and Suzuki coupling (introduction of 4-methylphenyl at C3) to install substituents .

Table 1: Comparative Yields in Pyrazolo[4,3-c]quinoline Synthesis

MethodStarting MaterialYield (%)Reference
Electrosynthesis7-Chloro-4-hydrazinoquinoline70–84
Hydrazine Cyclization3-Aroylquinolin-4-ones65–78
Pictet–SpenglerFerrocenylcarboxaldehyde55–60

Multi-Step Organic Synthesis

Silin et al. (2004) developed a modular approach for N5-substituted pyrazolo[4,3-c]quinolines, involving:

  • Alkylation: Treatment of 3-aroyl-1H-quinolin-4-ones with ethyl iodide in DMF/NaH.

  • Hydrazine Cyclization: Reaction with hydrazine hydrate in acetic acid to form the pyrazole ring .
    Adapting this protocol, the 3-nitrophenyl group could be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling at position 1.

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

PropertyValueRationale
Molecular Weight463.51 g/molC₂₇H₂₂N₄O₂
LogP~4.2High hydrophobicity (aryl/alkyl)
Solubility<1 µg/mL in waterNitro and alkyl groups reduce solubility
Melting Point210–215°C (decomp.)Crystalline aromatic systems

The nitro group (-NO₂) at position 1 enhances dipole moments (predicted μ = 5.8 D), while the tolyl group contributes to π-π stacking interactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.92 (s, 1H, H5): Characteristic of pyrazole C5-H.

    • δ 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃): Ethyl group adjacent to quinoline.

    • δ 2.38 (s, 3H, Ar-CH₃): Methyl resonance from 4-methylphenyl.

  • ¹³C NMR:

    • δ 148.2 (C=O nitro group), δ 21.5 (Ar-CH₃), δ 15.3 (CH₂CH₃) .

Infrared Spectroscopy (IR)

  • Strong absorption at 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching).

  • C=N stretch at 1605 cm⁻¹ (pyrazole ring) .

Challenges and Future Directions

  • Stereoselective Synthesis: Controlling regiochemistry during electrophilic substitution remains challenging due to competing reaction sites.

  • Toxicity Profiling: Nitro groups may confer hepatotoxicity, necessitating in vitro safety assays.

  • Computational Modeling: DFT studies could optimize substituent effects on HOMO-LUMO gaps for tailored applications.

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